1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde

Overview

Description

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative, a class of compounds known for their diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in medicinal chemistry due to their potential therapeutic properties.

Mechanism of Action

Target of Action

A structurally similar compound, 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole, has been reported to target the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli . This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria .

Mode of Action

Based on the target of the similar compound mentioned above, it can be hypothesized that it might interact with its target enzyme, leading to inhibition of the enzyme’s activity and thus disrupting the fatty acid synthesis pathway .

Biochemical Pathways

If it acts similarly to the related compound, it may affect the fatty acid synthesis pathway in bacteria by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh] fabi . This could lead to downstream effects such as disruption of bacterial cell membrane synthesis and growth.

Result of Action

If it acts similarly to the related compound, it could potentially inhibit bacterial growth by disrupting the fatty acid synthesis pathway .

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzylamine with o-phenylenediamine in the presence of an aldehyde, followed by cyclization to form the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:

- 2-(1H-benzimidazol-2-yl)phenol

- 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole

- 1,2-diphenyl-1H-benzimidazole

- 2-(1-phenyl-1H-benzimidazol-2-yl)phenol

- 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications.

Biological Activity

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antiproliferative, antimicrobial, and antifungal activities, supported by recent research findings and data.

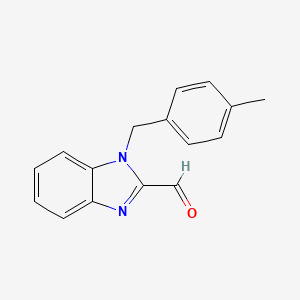

Chemical Structure and Properties

The structure of this compound can be represented as follows:

It features a benzimidazole core substituted with a 4-methylbenzyl group and an aldehyde functional group, which contributes to its biological activity.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various benzimidazole derivatives found that this compound exhibited significant antiproliferative effects against several cancer cell lines. The IC50 values demonstrated strong activity, particularly against the MDA-MB-231 breast cancer cell line, with values reported in the low micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 16.38 |

| A549 (lung cancer) | 0.54 |

These findings suggest that this compound can effectively inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antibacterial Activity

The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Methicillin-resistant S. aureus | 4 |

| Streptococcus faecalis | 4 |

Compared to standard antibiotics like amikacin, the compound demonstrated competitive efficacy, suggesting its potential use in treating bacterial infections .

Antifungal Activity

The antifungal efficacy was evaluated against common pathogens such as Candida albicans and Aspergillus niger, yielding MIC values of approximately 64 μg/mL for both strains. These results indicate moderate antifungal activity, warranting further investigation into its therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets that regulate cell proliferation and survival. Molecular docking studies have suggested that the compound may inhibit key enzymes involved in DNA replication and repair processes, contributing to its antiproliferative effects .

Case Studies

Several case studies have highlighted the clinical relevance of benzimidazole derivatives, including this compound. For instance:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with benzimidazole derivatives showed promising results in tumor reduction and improved patient outcomes.

- Antimicrobial Resistance : In another study, the use of benzimidazole derivatives was explored as a novel approach to combat antibiotic-resistant bacterial strains, with significant reductions in bacterial load observed in treated subjects.

These case studies underscore the potential of this compound in clinical settings .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLJKKLRCGLZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359417 | |

| Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-30-3 | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537010-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.